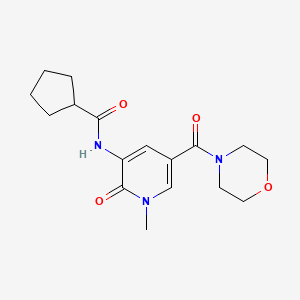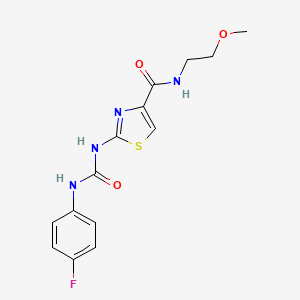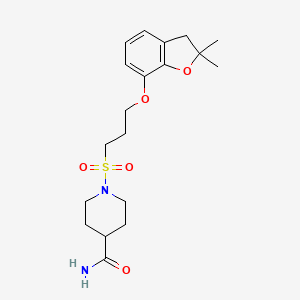
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a benzofuran ring, a piperidine ring, and a sulfonyl group. The benzofuran ring is a common structure in many biologically active compounds . The 2,2-dimethyl-2,3-dihydrobenzofuran part of the molecule is a 1-benzofuran .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The benzofuran scaffold has been shown to be a versatile core for the design of new drugs . It has been used in the synthesis of antimicrobial agents that are active toward different clinically approved targets .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Impurities of Proton Pump Inhibitors
A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, providing insights into the development of such drugs. This research highlights the chemical intricacies involved in synthesizing compounds with specific therapeutic effects, such as anti-ulcer drugs, by studying omeprazole's synthesis process and its impurities (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Chemical Groups and CNS Drug Synthesis
Research into functional chemical groups, including heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, highlights their potential in synthesizing compounds with Central Nervous System (CNS) activity. This study underscores the versatility of such chemical groups in developing new CNS-acting drugs, including those with therapeutic potentials beyond traditional areas (S. Saganuwan, 2017).
Indolylarylsulfones as HIV Inhibitors
Indolylarylsulfones have been identified as a potent class of non-nucleoside reverse transcriptase inhibitors for HIV Type 1. The study of these compounds, including structural activity relationship (SAR) analyses, showcases the potential of such chemical frameworks in creating effective treatments for AIDS and related infections (Valeria Famiglini, R. Silvestri, 2018).
Asymmetric N-heterocycle Synthesis via tert-Butanesulfinamide
The use of tert-butanesulfinamide in synthesizing chiral N-heterocycles, such as piperidines and pyrrolidines, through sulfinimines demonstrates a valuable approach in producing compounds that form the backbone of many therapeutic agents. This methodology supports the synthesis of diverse structures, highlighting the importance of sulfinamides in medicinal chemistry (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Sulfonamide Inhibitors: Therapeutic and Drug Candidate Development
A review of sulfonamide inhibitors from 2013 to the present outlines their significance in treating bacterial infections and their application in various therapies, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This comprehensive overview emphasizes the role of sulfonamides in developing new therapeutic agents for a range of conditions, including cancer and glaucoma (I. Gulcin, P. Taslimi, 2018).
Zukünftige Richtungen
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Eigenschaften
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-19(2)13-15-5-3-6-16(17(15)26-19)25-11-4-12-27(23,24)21-9-7-14(8-10-21)18(20)22/h3,5-6,14H,4,7-13H2,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNVOLLXTVFNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

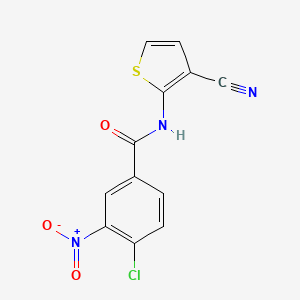
![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)

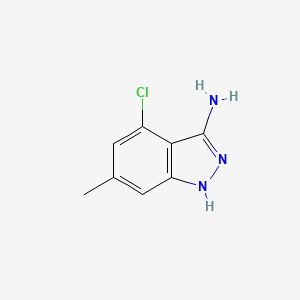
![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
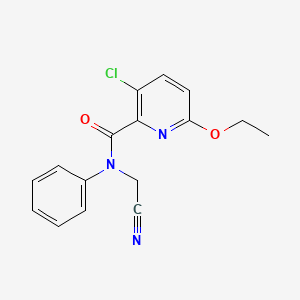
![1,3-Dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2637609.png)
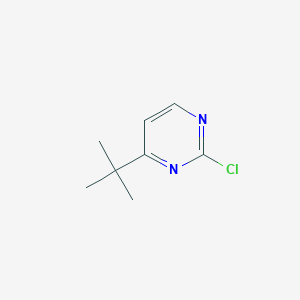
![N-[4-(1-cyanoethyl)phenyl]prop-2-enamide](/img/structure/B2637612.png)
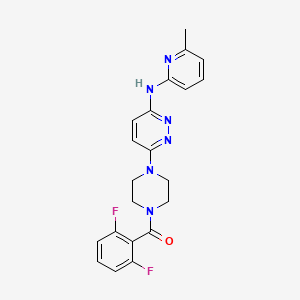
![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
